REACTION_CXSMILES
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[ClH:1].CO[NH2:4].[F:5][C:6]([F:21])([F:20])[C:7]1[CH:8]=[C:9]([C:17](=O)[CH3:18])[CH:10]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:12]=1.C([O-])(=O)C.[Na+].[O-]S([O-])(=O)=O.[Mg+2].Cl>C(O)C.O>[ClH:1].[CH3:18][CH:17]([C:9]1[CH:8]=[C:7]([C:6]([F:21])([F:20])[F:5])[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=1)[NH2:4] |f:0.1,3.4,5.6,10.11|
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Name
|
|
Quantity
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19.57 g
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Type
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reactant
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Smiles
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Cl.CON
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Name
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Quantity
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50 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=C(C1)C(F)(F)F)C(C)=O)(F)F
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Name
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Quantity
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31.9 g
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Type
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reactant
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Smiles
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C(C)(=O)[O-].[Na+]
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Name
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Quantity
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450 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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Quantity
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150 mL
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Type
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solvent
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Smiles
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O
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Name
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Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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[O-]S(=O)(=O)[O-].[Mg+2]
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Name
|
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Quantity
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400 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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1000 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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The mixture was cooled
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Type
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EXTRACTION
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Details
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the mixture was extracted with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic fractions were dried (MgSO4)
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Type
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CUSTOM
|
Details
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the solvent was evaporated under reduced pressure
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Type
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DISSOLUTION
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Details
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The residue was dissolved in tetrahydrofuran (100 mL)
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Type
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ADDITION
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Details
|
borane-tetrahydrofuran complex (1M in tetrahydrofuran, 730 mL) was added
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
|
Details
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under reflux for 18 hours
|
Duration
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18 h
|
Type
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TEMPERATURE
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Details
|
cooled
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Type
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ADDITION
|
Details
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hydrochloric acid (5M, 500 mL) was added slowly
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Type
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CUSTOM
|
Details
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The tetrahydrofuran was evaporated under reduced pressure
|
Type
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EXTRACTION
|
Details
|
The mixture was extracted with ether
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Type
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WASH
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Details
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the combined organic fractions were washed with aqueous sodium hydroxide (4M)
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Type
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ADDITION
|
Details
|
was added
|
Type
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CUSTOM
|
Details
|
The solid was collected
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Type
|
WASH
|
Details
|
washing with diethyl ether
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Type
|
CUSTOM
|
Details
|
dried in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
Cl.CC(N)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 84.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |